Para-Hydroxy vs. Meta-Hydroxy Regioisomer: Divergent Pharmacological Scaffold Destinies
The 4-hydroxyphenyl (para) scaffold built from this compound is the privileged core for NR1A/2B-selective NMDA antagonists. In the Guzikowski et al. (2000) study, compound 40—a (±)-3-(4-hydroxyphenyl)pyrrolidine derivative—exhibited an IC50 of 0.017 µM at NR1A/2B [1]. By contrast, the 3-hydroxyphenyl (meta) scaffold is primarily reported as a dopamine D3 receptor ligand scaffold, with no significant NMDA activity reported in the primary literature [2]. This regioisomeric switch fundamentally alters the biological target profile.
| Evidence Dimension | Primary biological target scaffold |
|---|---|
| Target Compound Data | Para-OH: NR1A/2B NMDA receptor antagonist scaffold; exemplified compound 40 IC50 = 0.017 µM |
| Comparator Or Baseline | Meta-OH (CAS 1094217-59-0): Dopamine D3 receptor ligand scaffold; no NMDA activity reported |
| Quantified Difference | Target profile divergence: NR1A/2B vs. D3 |
| Conditions | Xenopus oocyte electrophysiology (para-OH); radioligand binding at human dopamine receptors (meta-OH) |
Why This Matters
For researchers targeting NR1A/2B NMDA receptors, the meta-hydroxy isomer is functionally irrelevant; the para-hydroxy regioisomer is the required building block.
- [1] Guzikowski, A. P.; Tamiz, A. P.; Acosta-Burruel, M.; Hong-Bae, S.; Cai, S. X.; Hawkinson, J. E.; Keana, J. F. W.; Kesten, S. R.; Shipp, C. T.; Tran, M.; Whittemore, E. R.; Woodward, R. M.; Wright, J. L.; Zhou, Z.-L. J. Med. Chem. 2000, 43 (5), 984–994. View Source
- [2] Crider, A. M.; et al. Bioorg. Med. Chem. Lett. 2018, 28 (11), 2025-2030. View Source
